molecular formula C84H56N4O4 B15051930 Py-py-cof

Py-py-cof

Cat. No.: B15051930
M. Wt: 1185.4 g/mol
InChI Key: LBTGQVQALOJZBC-UHFFFAOYSA-N
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Description

Pyrene-pyrene-covalent organic framework (Py-py-cof) is a type of covalent organic framework (COF) that incorporates pyrene units into its structure. Covalent organic frameworks are crystalline, porous polymers that are formed by the covalent bonding of organic building blocks. Pyrene-pyrene-covalent organic framework is known for its high thermal and chemical stability, as well as its unique photophysical properties, making it a promising material for various applications in chemistry, biology, and industry .

Preparation Methods

The synthesis of Pyrene-pyrene-covalent organic framework typically involves solvothermal conditions, where the reactants are heated in a solvent at high temperatures and pressures. One common method involves the condensation of pyrene-based building blocks with other organic linkers to form the covalent organic framework. The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high crystallinity and porosity .

In industrial production, the synthesis of Pyrene-pyrene-covalent organic framework can be scaled up using similar solvothermal methods, with careful control of reaction parameters to ensure consistent quality and yield. Other methods, such as mechanochemical synthesis and microwave-assisted synthesis, have also been explored for the production of covalent organic frameworks .

Chemical Reactions Analysis

Pyrene-pyrene-covalent organic framework undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the outcome of these reactions .

For example, oxidation of Pyrene-pyrene-covalent organic framework can be achieved using strong oxidizing agents, leading to the formation of oxidized products with altered electronic properties. Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products with different chemical and physical properties. Substitution reactions involve the replacement of specific functional groups within the framework, leading to the formation of new derivatives with tailored properties .

Mechanism of Action

The mechanism of action of Pyrene-pyrene-covalent organic framework is primarily based on its ability to interact with light and other molecules through its extended π-conjugated system. The pyrene units within the framework can absorb visible light, leading to the generation of excited states that can participate in photochemical reactions .

The molecular targets and pathways involved in these reactions depend on the specific application. For example, in photocatalysis, the excited states of Pyrene-pyrene-covalent organic framework can transfer electrons to reactant molecules, facilitating redox reactions. In gas adsorption, the framework’s high surface area and porosity allow for the selective capture and storage of gas molecules .

Properties

Molecular Formula

C84H56N4O4

Molecular Weight

1185.4 g/mol

IUPAC Name

4-[3,6,8-tris(4-aminophenyl)pyren-1-yl]aniline;4-[3,6,8-tris(4-formylphenyl)pyren-1-yl]benzaldehyde

InChI

InChI=1S/C44H26O4.C40H30N4/c45-23-27-1-9-31(10-2-27)39-21-40(32-11-3-28(24-46)4-12-32)36-19-20-38-42(34-15-7-30(26-48)8-16-34)22-41(33-13-5-29(25-47)6-14-33)37-18-17-35(39)43(36)44(37)38;41-27-9-1-23(2-10-27)35-21-36(24-3-11-28(42)12-4-24)32-19-20-34-38(26-7-15-30(44)16-8-26)22-37(25-5-13-29(43)14-6-25)33-18-17-31(35)39(32)40(33)34/h1-26H;1-22H,41-44H2

InChI Key

LBTGQVQALOJZBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C=O.C1=CC(=CC=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)N

Origin of Product

United States

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